IRL 2500 is a synthetic peptide mimetic of the C-terminal tripeptide of endothelin-1. [] It is classified as a potent and selective endothelin ETB receptor antagonist. [, , , ] IRL 2500 serves as a valuable tool in scientific research for investigating the physiological and pathological roles of the endothelin ETB receptor. [, , , , , ]
While the provided literature doesn't detail the specific synthesis method for IRL 2500, it mentions the compound being "synthetically synthesized." [] This suggests a multi-step process likely involving peptide coupling reactions and protecting group strategies common in peptide chemistry.
The synthesis of IRL-2500 involves several sophisticated organic chemistry techniques. The initial steps typically include solid-phase peptide synthesis, which allows for the efficient assembly of peptide chains. Following this, various coupling reactions are performed to introduce specific functional groups essential for biological activity.
One notable method described in the literature involves the use of Suzuki cross-coupling reactions to form key intermediates necessary for the final structure of IRL-2500. This process allows for high yields and purity of the final product . The synthesis pathway also emphasizes the importance of optimizing reaction conditions to enhance the yield and reduce side reactions.
IRL-2500's molecular structure is characterized by a complex arrangement that includes a biphenyl moiety and various functional groups that contribute to its binding affinity for the endothelin B receptor. The compound's molecular formula is CHNO, with a molecular weight of approximately 341.39 g/mol.
Structural data obtained from X-ray crystallography studies reveal detailed insights into how IRL-2500 interacts with its target receptor. The binding site interactions have been mapped out, providing valuable information for the design of more potent analogs .
IRL-2500 undergoes specific chemical reactions that are crucial for its activity as an antagonist. These reactions primarily involve binding to the endothelin B receptor, where it competes with endogenous ligands like endothelin-1. The binding process is characterized by a series of conformational changes in both the receptor and the ligand.
In vitro studies have demonstrated that IRL-2500 effectively inhibits receptor activation in a dose-dependent manner, which is essential for evaluating its pharmacological profile . The compound's reactivity can also be influenced by factors such as pH and temperature, which are critical parameters during experimental evaluations.
The mechanism of action of IRL-2500 involves its competitive antagonism at the endothelin B receptor site. Upon administration, IRL-2500 binds to the receptor without activating it, effectively blocking the action of endogenous endothelins. This blockade leads to decreased vasoconstriction and reduced blood pressure in animal models.
Research indicates that this mechanism can have therapeutic implications in conditions characterized by excessive endothelin activity, such as pulmonary hypertension or heart failure. Data from pharmacological studies show that IRL-2500 can significantly alter hemodynamic parameters in treated subjects .
IRL-2500 exhibits several notable physical and chemical properties:
Chemical analyses have demonstrated that IRL-2500 possesses a high logP value (partition coefficient), indicating significant lipophilicity, which may influence its bioavailability and distribution within biological systems .
IRL-2500 has been investigated for various scientific applications:
The ongoing research into IRL-2500 continues to uncover new potential applications, making it a significant compound in both medicinal chemistry and pharmacology .
Endothelin-1 (ET-1) is a potent vasoactive peptide that exerts its effects through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). These receptors exhibit distinct physiological and pathophysiological roles. ETA receptors, predominantly located on vascular smooth muscle cells, mediate sustained vasoconstriction, cellular proliferation, and inflammation. In contrast, ETB receptors, primarily expressed on vascular endothelial cells, initially induce vasodilation through nitric oxide (NO) and prostacyclin release. However, ETB receptors also contribute to vasoconstriction when expressed on smooth muscle cells and play critical roles in fluid homeostasis, renal function, and tissue remodeling [3] [9].
The pathophysiological significance of ETB signaling is particularly evident in neurological and renal systems. In the brain, ETB receptors are abundantly expressed on astrocytes and regulate vascular permeability. Upregulation of astrocytic ETB receptors during pathological conditions increases blood-brain barrier permeability and reduces aquaporin-4 (AQP4) levels, thereby exacerbating vasogenic brain edema after cerebral injuries. Additionally, in renal vasculature, ETB activation increases vascular resistance, contributing to renal pathophysiology [3] [7] [10]. These diverse roles make selective ETB antagonism a compelling therapeutic strategy for conditions involving vascular dysregulation, edema formation, and tissue injury.
Table 1: Pathophysiological Roles of Endothelin Receptor Subtypes
Receptor | Primary Locations | Signaling Effects | Pathological Associations |
---|---|---|---|
ETA | Vascular smooth muscle, cardiomyocytes | Vasoconstriction, cell proliferation, inflammation | Pulmonary hypertension, cardiac hypertrophy, tumor progression |
ETB | Vascular endothelium, astrocytes, renal tubules | NO-mediated vasodilation (endothelial), vasoconstriction (smooth muscle), fluid homeostasis | Brain edema, renal vascular resistance, blood-brain barrier disruption |
The development of endothelin receptor antagonists has evolved from non-selective agents toward subtype-selective compounds to precisely target pathological pathways. First-generation antagonists like bosentan (dual ETA/ETB antagonist) demonstrated clinical utility in pulmonary arterial hypertension but lacked receptor specificity, potentially limiting therapeutic efficacy and increasing off-target effects [3] [9]. This pharmacological limitation drove the rational design of ETB-selective antagonists to dissect specific ETB-mediated pathologies and minimize interference with ETA-related signaling.
Selective ETB antagonists offered critical advantages: (1) they enabled the differentiation of ETB-specific vasoconstrictive effects in vascular beds like renal and mesenteric arteries; (2) they blocked ETB-mediated aggravation of brain edema without affecting ETA-dependent pathways; and (3) they provided tools to investigate ETB's role in fluid balance and fibrosis. The pharmacological profile required for an ideal ETB antagonist included high affinity (IC50 < 10 nM), >50-fold selectivity over ETA, and sufficient bioavailability for in vivo studies [2] [5] [7].
Table 2: Evolution of Endothelin Receptor Antagonists
Antagonist Type | Representative Compounds | ETA IC50 | ETB IC50 | Primary Research Applications |
---|---|---|---|---|
Non-selective | Bosentan | 100 nM | 100 nM | Pulmonary hypertension |
ETA-Selective | BQ-123 | 7.3 nM | >10 µM | Vascular remodeling studies |
ETB-Selective | IRL-2500 | 94 nM | 1.3 nM | Brain edema, renal vascular resistance |
IRL-2500 (N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan) emerged from structure-activity relationship (SAR) studies focused on the C-terminal tripeptide of ET-1. Unlike bosentan-derived antagonists characterized by N-heterocyclic sulfonamide structures, IRL-2500 represents a peptide-mimetic antagonist designed to mimic the critical pharmacophore of endothelin's bioactive region. This innovative approach expanded the chemical diversity of endothelin receptor antagonists beyond conventional sulfonamide scaffolds [3] [6] [9].
Discovered in the mid-1990s, IRL-2500 demonstrated unprecedented potency and selectivity for ETB receptors. Binding assays using Chinese hamster ovary (CHO) cells expressing human receptors revealed IC50 values of 1.3 ± 0.2 nM for ETB versus 94 ± 3 nM for ETA, indicating approximately 72-fold selectivity. Functional studies confirmed antagonist activity: IRL-2500 inhibited sarafotoxin S6c (STX6c)-mediated contraction in dog saphenous vein (pKb 7.77) and STX6c-induced relaxation in rabbit mesenteric artery (pKb 6.92) [1] [5] [7].
The structural basis for IRL-2500's selectivity was elucidated through crystallography of the human ETB receptor complex. Key interactions include:
This precise binding mode stabilizes the receptor's inactive conformation, classifying IRL-2500 as an inverse agonist rather than a neutral antagonist. Mutagenesis studies confirmed that the V177F3.28 mutation reduced IRL-2500 potency by 6-fold, explaining its ETB selectivity [3] [9].
Table 3: Pharmacological Profile of IRL-2500
Parameter | In Vitro Findings | In Vivo Findings |
---|---|---|
Binding Affinity | ETB IC50: 1.3 ± 0.2 nMETA IC50: 94 ± 3 nM (72-fold selectivity) | Not applicable |
Functional Antagonism | Dog saphenous vein: pKb 7.77Rabbit mesenteric artery: pKb 6.92 | Inhibition of IRL 1620-induced MAP decrease (10 mg/kg, i.v.) |
Selectivity Mechanism | Val3.28 accommodates tryptophan moietyH2.53/S7.43 permit biphenyl penetration | Attenuation of renal vascular resistance increase in rats |
Therapeutic Potential | Inverse agonist in constitutively active ETB mutants | Neuroprotection in brain edema models |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4